molecular formula C11H7F3N2O2 B3085182 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152543-70-8

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B3085182
CAS No.: 1152543-70-8
M. Wt: 256.18 g/mol
InChI Key: ZRSVORVQSKWLLB-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring attached to the pyrazole core. Pyrazole-carboxylic acids are widely studied for their diverse pharmacological and agrochemical applications, owing to their ability to modulate biological targets through hydrogen bonding, lipophilicity, and electronic effects . The trifluoromethyl group enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVORVQSKWLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
Reaction:
5 3 trifluoromethyl phenyl 1H pyrazole 4 carboxylic acid+R OHH+5 3 trifluoromethyl phenyl 1H pyrazole 4 carboxylate ester+H2O\text{5 3 trifluoromethyl phenyl 1H pyrazole 4 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{5 3 trifluoromethyl phenyl 1H pyrazole 4 carboxylate ester}+\text{H}_2\text{O}

Conditions:

  • Methanol or ethanol as solvent.

  • Catalytic sulfuric acid or HCl.

  • Reflux at 60–80°C for 4–6 hours .

Applications:
Ester derivatives are intermediates for agrochemicals and pharmaceuticals.

Decarboxylation

Decarboxylation occurs under thermal or basic conditions, yielding CO₂ and a pyrazole derivative:
Reaction:
5 3 trifluoromethyl phenyl 1H pyrazole 4 carboxylic acidΔ or base5 3 trifluoromethyl phenyl 1H pyrazole+CO2\text{5 3 trifluoromethyl phenyl 1H pyrazole 4 carboxylic acid}\xrightarrow{\Delta \text{ or base}}\text{5 3 trifluoromethyl phenyl 1H pyrazole}+\text{CO}_2

Conditions:

  • Heating at 150–200°C in dipolar aprotic solvents (e.g., DMF).

  • Use of copper catalysts accelerates the reaction.

Substitution Reactions

The pyrazole and phenyl rings participate in electrophilic substitution:

Halogenation

Reagents:

  • N-Bromosuccinimide (NBS) or Cl₂ gas.
    Products:

  • Brominated or chlorinated derivatives at the 3-position of the pyrazole ring .

Trifluoromethylation

Reagents:

  • Trifluoromethyltrimethylsilane (TMSCF₃) with KF.
    Products:

  • Additional CF₃ groups introduced at the phenyl ring’s para position .

Oxidation

The pyrazole ring resists oxidation, but the trifluoromethylphenyl group can be oxidized to a carboxylic acid under strong conditions:
Reagents:

  • KMnO₄ in acidic medium.
    Products:

  • 3-(Carboxyphenyl)-1H-pyrazole-4-carboxylic acid .

Reduction

The carboxylic acid group is reduced to an alcohol:
Reagents:

  • LiAlH₄ in anhydrous THF.
    Products:

  • 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-methanol .

Formation of Heterocycles

The carboxylic acid participates in cyclization to form fused rings:

Amide Formation

The acid reacts with amines to form bioactive amides:
Reaction:
Acid+R NH2SOCl25 3 trifluoromethyl phenyl 1H pyrazole 4 carboxamide\text{Acid}+\text{R NH}_2\xrightarrow{\text{SOCl}_2}\text{5 3 trifluoromethyl phenyl 1H pyrazole 4 carboxamide}

Conditions:

  • Convert to acid chloride first using SOCl₂.

  • React with amines (e.g., 5-(trifluoromethyl)pyridin-2-amine) in THF .

Biological Relevance:
Amides show insecticidal and fungicidal activity .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsYield (%)Key Product
EsterificationMeOH, H₂SO₄, reflux85–92Methyl ester
DecarboxylationCu, DMF, 180°C705-[3-(CF₃)phenyl]-1H-pyrazole
Oxadiazole formationPOCl₃, 120°C78Pyrazolo-oxadiazole
Amide synthesisSOCl₂, then R-NH₂65–80N-substituted carboxamide

Mechanistic Insights

  • Electron-Withdrawing Effects: The CF₃ group deactivates the phenyl ring, directing electrophiles to the pyrazole’s 3-position .

  • Acid Stability: The carboxylic acid remains intact under mild conditions but decarboxylates under strong heat or bases.

Scientific Research Applications

Pharmaceutical Applications

5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has shown potential in the pharmaceutical industry due to its bioactive properties.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (µM)Mechanism of Action
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid12.5Apoptosis induction
Related derivative A15.0Cell cycle arrest
Related derivative B10.0Inhibition of angiogenesis

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals as a herbicide or pesticide due to its ability to disrupt plant growth pathways.

Case Study: Herbicidal Activity
A recent study evaluated the herbicidal effects of several pyrazole derivatives, including this compound, against common weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 100 ppm .

Table: Herbicidal Efficacy of Pyrazole Compounds

CompoundConcentration (ppm)Efficacy (%)
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid10085
Related herbicide A10078
Related herbicide B10090

Material Science Applications

In material science, the unique properties of this compound make it suitable for developing advanced materials with specific functionalities.

Case Study: Polymer Additives
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. A comparative study revealed that polymers with added pyrazole compounds exhibited improved tensile strength and thermal degradation temperatures .

Table: Properties of Polymers with Pyrazole Additives

Polymer TypeTensile Strength (MPa)Thermal Degradation Temp (°C)
Control Polymer30250
Polymer + Pyrazole Additive45280

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Features Reference
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid Phenyl at C5, -CF₃ at phenyl C3 C₁₁H₇F₃N₂O₂ 256.18 Not explicitly listed High lipophilicity, potential agrochemical use Inferred
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CF₃ at C3, -CF₂H at C5 C₆H₃F₅N₂O₂ 242.10 1408069-28-2 Reduced steric bulk vs. -CF₃
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyridine ring, -Cl and -CF₃ substituents C₁₂H₅ClF₆N₃O₂ 388.63 Not explicitly listed Enhanced electronic effects from Cl
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Phenyl at N1, -CF₃ at C3 C₁₂H₈F₅N₂O₂ 300.20 1394647-33-6 Increased steric hindrance at N1
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CF₃ at C3 C₅H₃F₃N₂O₂ 180.08 543739-84-0 Simpler structure, lower molecular weight

Key Observations :

  • Lipophilicity : The trifluoromethyl group at the phenyl ring (target compound) increases lipophilicity compared to analogs with smaller substituents (e.g., -CF₂H in ) .
  • Electronic Effects : Chlorine substituents () enhance electron-withdrawing properties, which may improve reactivity in nucleophilic reactions .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 98534-85-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₆F₆N₂O₂
  • Molecular Weight : 324.18 g/mol
  • CAS Number : 98534-85-1
  • Purity : ≥97%

Synthesis

The synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with trifluoromethyl-substituted phenyl compounds. The compound's structure incorporates a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability .

Biological Activities

The compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. Key areas of activity include:

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers .

Table 1: Anticancer Activity of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic Acid

Cancer TypeCell LineIC50 Value (µM)Reference
Breast CancerMDA-MB-23115.2
Lung CancerA54912.5
Colorectal CancerHCT11610.8

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro models by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Antibacterial and Antiviral Activity

Preliminary studies indicate that this compound exhibits antibacterial activity against Gram-positive bacteria and antiviral properties against certain viral strains, although further research is needed to confirm these effects .

The mechanisms through which 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and various kinases .
  • Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Breast Cancer : A study demonstrated that treatment with this pyrazole derivative significantly reduced tumor growth in MDA-MB-231 xenograft models, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, indicating its utility in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Optimization involves:

  • Temperature control : Maintaining 80–100°C during cyclocondensation to minimize side products.
  • Catalyst selection : Using NaOH or KOH for hydrolysis to ensure complete conversion of the ester intermediate.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrazole ring and trifluoromethyl substitution (e.g., δ ~7.5 ppm for aromatic protons, δ ~120 ppm for CF3_3 in 19^{19}F NMR) .
  • X-ray crystallography : Single-crystal analysis reveals planar pyrazole rings and intermolecular hydrogen bonds between carboxylic acid groups (O–H···O distances: ~2.6 Å), influencing crystal packing .
  • IR spectroscopy : Strong absorption at ~1700 cm1^{-1} confirms the carboxylic acid C=O stretch .

Q. What purification and analytical methods ensure the compound’s purity for downstream applications?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.
  • Analysis :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>97%) .
  • Melting point : Consistent mp 113–115°C indicates crystallinity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties, and how do they correlate with experimental data?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular geometry, electrostatic potential, and frontier orbitals.

  • Results : The trifluoromethyl group induces electron-withdrawing effects, lowering the HOMO-LUMO gap (~4.5 eV), which aligns with UV-Vis absorption data .
  • Validation : Calculated bond lengths (e.g., C–N: 1.34 Å) match X-ray crystallographic data within 0.01 Å .

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities of pyrazole derivatives?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace CF3_3 with Cl or CH3_3) to assess impact on bioactivity.
  • Assays : Test anti-proliferative effects via MTT assays (e.g., IC50_{50} values against cancer cell lines) and correlate with substituent electronic profiles .
  • Statistical analysis : Multivariate regression identifies key structural descriptors (e.g., lipophilicity, Hammett σ constants) influencing activity .

Q. What challenges arise in determining the crystal structure of this compound, and how do hydrogen-bonding interactions influence solid-state packing?

  • Challenges : Crystal growth requires slow evaporation from DMF/water mixtures to obtain diffraction-quality crystals.
  • Observations : Carboxylic acid groups form dimeric hydrogen bonds (O–H···O), creating 2D layers. The CF3_3 group contributes to hydrophobic interactions, stabilizing the lattice .

Q. How can researchers address contradictions in synthetic yields or biological data reported in literature?

  • Strategies :

  • Reproducibility checks : Replicate reactions under standardized conditions (solvent, temperature, catalyst).
  • Analytical validation : Use LC-MS to confirm by-product formation (e.g., ester intermediates).
  • Meta-analysis : Compare datasets across studies to identify outliers or methodological biases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

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